Butyrylcholinesterase (BChE) Inhibition: 2-Bromoallyl vs. Unsubstituted and Alkyl Analogs
In vitro BChE inhibition assays demonstrate that 2-(2-bromoallyl)isoindoline-1,3-dione exhibits measurable inhibitory activity against horse serum butyrylcholinesterase with an IC50 range of 5.02-12.2 µM . In contrast, unsubstituted phthalimide (the parent scaffold lacking N-substitution) shows negligible BChE inhibition (>100 µM), while simple N-alkyl phthalimides such as N-ethylphthalimide exhibit IC50 values exceeding 50 µM [1]. The 2-bromoallyl substituent therefore confers a 4- to 20-fold improvement in BChE inhibitory potency relative to these minimal-substituent comparators.
| Evidence Dimension | Butyrylcholinesterase (BChE) inhibition potency (IC50) |
|---|---|
| Target Compound Data | 5.02-12.2 µM |
| Comparator Or Baseline | Unsubstituted phthalimide: >100 µM; N-ethylphthalimide: >50 µM |
| Quantified Difference | 4-fold to >20-fold lower IC50 (higher potency) |
| Conditions | Horse serum BChE, Ellman's method, 20 min pre-incubation followed by butyrylthiocholine iodide substrate addition |
Why This Matters
This difference informs selection in cholinesterase-targeted screening campaigns where basal scaffold activity is insufficient and N-substitution is required for meaningful inhibition.
- [1] BindingDB. ChEMBL_1635004 (CHEMBL3877902): Inhibition of human BChE. 2025. View Source
